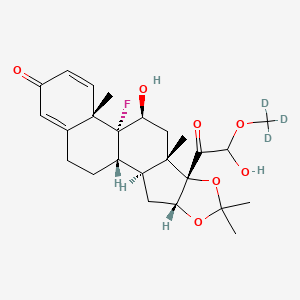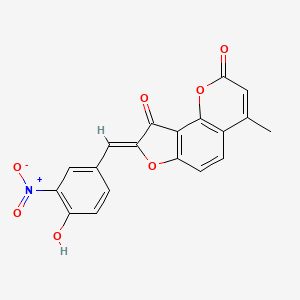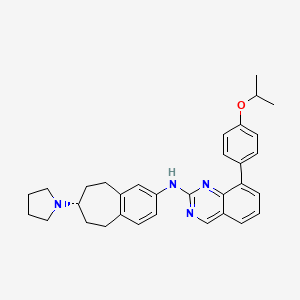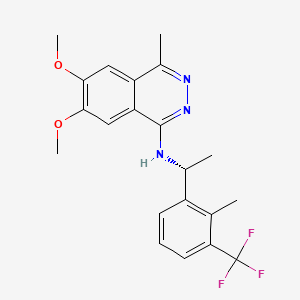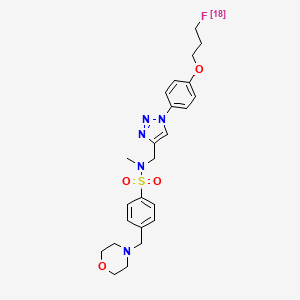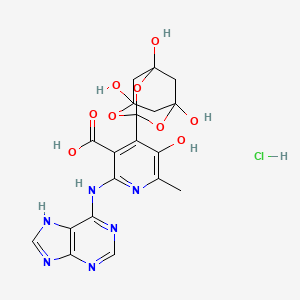
sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is a deuterium-labeled compound, often used in scientific research due to its unique isotopic properties. This compound is a derivative of sodium lactate, where the hydrogen atoms at the 2, 3, 3, and 3 positions are replaced with deuterium. The presence of deuterium makes it particularly useful in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate typically involves the deuteration of sodium lactate. This can be achieved by reacting sodium lactate with deuterium oxide (D2O) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming deuterated pyruvate.
Reduction: The compound can be reduced back to its corresponding alcohol form using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Deuterated pyruvate.
Reduction: Deuterated lactate.
Substitution: Various deuterated derivatives depending on the substituent introduced.
科学的研究の応用
Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the pathways of lactate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism of action of sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is primarily based on its isotopic properties. The presence of deuterium atoms affects the compound’s vibrational frequencies, which can influence reaction rates and mechanisms. In biological systems, it can be used to trace metabolic pathways due to its similarity to naturally occurring lactate but with distinguishable isotopic signatures.
類似化合物との比較
Sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate: Another deuterium-labeled compound used in NMR spectroscopy.
Sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate: Similar in structure but with deuterium atoms at different positions.
Uniqueness: Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is unique due to the specific placement of deuterium atoms, which makes it particularly useful for studying specific reaction mechanisms and metabolic pathways. Its isotopic labeling provides distinct advantages in analytical techniques like NMR spectroscopy, where it can serve as an internal standard or a tracer.
特性
分子式 |
C3H5NaO3 |
|---|---|
分子量 |
116.08 g/mol |
IUPAC名 |
sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D; |
InChIキー |
NGSFWBMYFKHRBD-LHHVLQQYSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)[O-])O.[Na+] |
正規SMILES |
CC(C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


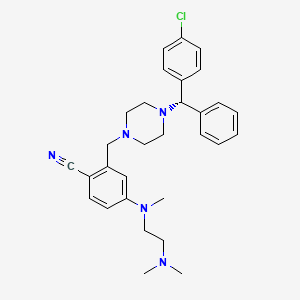
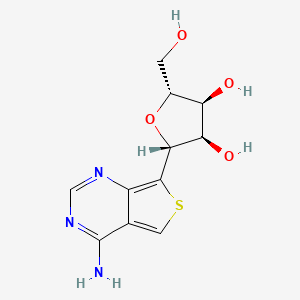
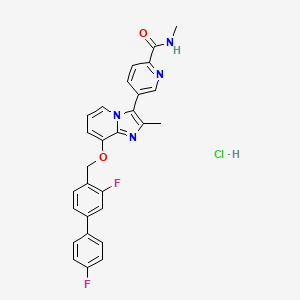

![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

